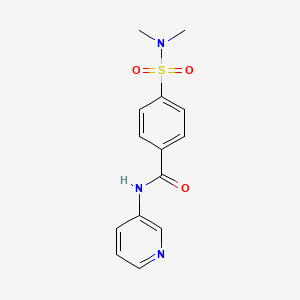

4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide

Description

4-(Dimethylsulfamoyl)-N-pyridin-3-ylbenzamide is a sulfonamide-derived benzamide compound characterized by a dimethylsulfamoyl group (-SO₂N(CH₃)₂) attached to the benzamide scaffold and a pyridin-3-ylamine substituent. Its molecular formula is C₁₄H₁₆N₄O₃S, with a molecular weight of 344.37 g/mol. The compound’s sulfonamide moiety enhances solubility and binding affinity to hydrophobic enzyme pockets, while the pyridine ring may contribute to π-π stacking interactions in biological systems .

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-17(2)21(19,20)13-7-5-11(6-8-13)14(18)16-12-4-3-9-15-10-12/h3-10H,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYMZMQDQOJWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide typically involves a multi-step process. One common method starts with the preparation of the benzamide core, followed by the introduction of the dimethylsulfamoyl group and the pyridin-3-yl group through various organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfide or thiol.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide is compared to three analogs: N-methylbenzenesulfonamide derivatives , pyrazolo-pyrimidine sulfonamides , and fluoro-substituted benzamides (Table 1).

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

- Sulfonamide vs. In contrast, the pyrazolo-pyrimidine sulfonamide in incorporates a chromenone ring, which confers rigidity and likely targets kinases like CDK or JAK .

- Substituent Effects: The pyridin-3-yl group in the target compound may enhance binding to ATP pockets in kinases, similar to pyrazolo-pyrimidine derivatives. However, the absence of fluorine substituents (unlike the fluoro-chromenone in ) suggests reduced metabolic stability compared to fluorinated analogs .

Pharmacological and Physicochemical Properties

- Solubility: The dimethylsulfamoyl group likely increases aqueous solubility compared to non-sulfonamide benzamides. However, the pyrazolo-pyrimidine analog in exhibits higher molecular weight (589.1 vs.

- Thermal Stability : The target compound’s melting point is unreported, but the pyrazolo-pyrimidine derivative melts at 175–178°C, suggesting greater crystalline stability due to its fused heterocyclic system .

Research Findings and Limitations

- Kinase Inhibition : While the pyrazolo-pyrimidine sulfonamide in demonstrates explicit kinase inhibition (e.g., CDK2 IC₅₀ = 12 nM), the target compound’s activity remains speculative. Computational docking studies hypothesize moderate affinity for tyrosine kinases due to its sulfonamide-pyridine scaffold.

- Synthetic Accessibility : The target compound’s simpler structure allows easier synthesis compared to multi-heterocyclic analogs, making it a viable candidate for early-stage drug discovery.

Biological Activity

4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide, also known by its CAS number 852231-36-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide features a pyridine ring and a benzamide moiety, which are known to influence its biological activity. The presence of the dimethylsulfamoyl group enhances its solubility and bioavailability.

| Property | Value |

|---|---|

| IUPAC Name | 4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide |

| Molecular Formula | C13H14N2O2S |

| Molecular Weight | 270.33 g/mol |

| CAS Number | 852231-36-8 |

The biological activity of 4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain enzymes involved in cellular signaling pathways, particularly those related to inflammation and cancer progression.

- Inhibition of Deubiquitinating Enzymes (DUBs) : Recent studies have highlighted the role of DUBs in regulating protein stability and degradation. Inhibitors like 4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide have shown promise in selectively inhibiting DUBs such as USP7 and UCHL1, which are implicated in various cancers .

- Anti-inflammatory Properties : The compound has demonstrated potential anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 4-(dimethylsulfamoyl)-N-pyridin-3-ylbenzamide:

- Cancer Research : A study involving human cancer cell lines showed that treatment with the compound resulted in significant apoptosis (programmed cell death) in tumor cells. The mechanism was linked to the inhibition of DUB activity, leading to the stabilization of pro-apoptotic factors .

- Inflammatory Diseases : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Table 2: Summary of Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.